

The Synthetic Versatility of 3-Propylcyclopentanone: A Technical Guide for Organic Chemists

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Compound of Interest

Compound Name: **3-Propylcyclopentanone**

Cat. No.: **B2565938**

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An in-depth exploration of the synthesis, properties, and potential applications of **3-propylcyclopentanone** as a valuable building block in organic synthesis, with a focus on its role in the construction of complex molecular architectures relevant to research, drug development, and fragrance science.

Introduction

Cyclopentanone and its derivatives are fundamental five-membered carbocyclic ketones that serve as versatile intermediates in the synthesis of a wide array of organic compounds. Among these, **3-propylcyclopentanone** emerges as a key building block, offering a reactive carbonyl group and a propyl side chain that can be strategically manipulated to construct more complex molecular frameworks. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of **3-propylcyclopentanone**, with a particular emphasis on detailed experimental protocols and its utility in the synthesis of bioactive molecules and fragrance components.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **3-propylcyclopentanone** is essential for its effective use in synthesis. The following table summarizes key data for this compound.^[1]

Property	Value
Molecular Formula	C ₈ H ₁₄ O
Molecular Weight	126.20 g/mol [1]
IUPAC Name	3-propylcyclopentan-1-one [1]
CAS Number	82322-93-8 [1]
Boiling Point	Not available
Density	Not available
Appearance	Not available

Spectroscopic Data: While a dedicated, published spectrum for **3-propylcyclopentanone** is not readily available in the searched literature, characteristic spectral data can be inferred from analogous compounds and general principles of spectroscopy. The carbonyl group will exhibit a strong absorption in the IR spectrum around 1740-1750 cm⁻¹, characteristic of a five-membered ring ketone. The ¹H NMR spectrum would be expected to show signals for the propyl group's methyl and methylene protons, as well as multiplets for the cyclopentanone ring protons. The ¹³C NMR spectrum will feature a downfield signal for the carbonyl carbon (typically >200 ppm) and distinct signals for the propyl and cyclopentyl carbons.

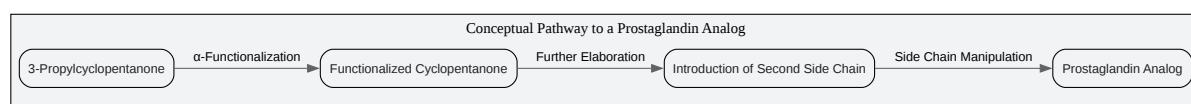
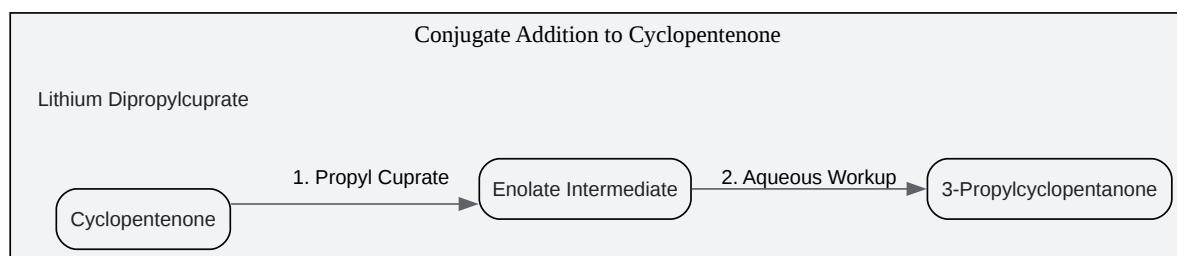
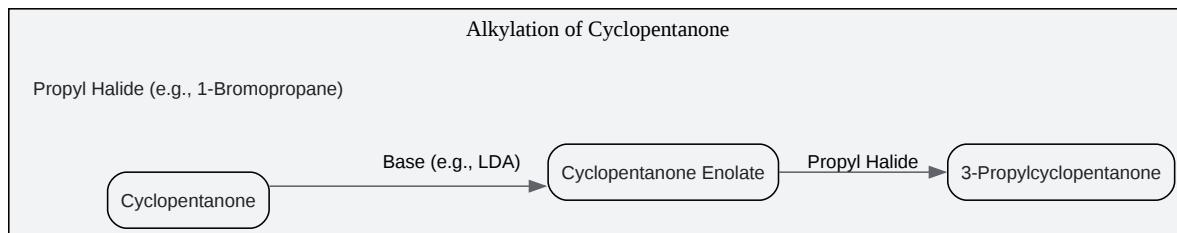
Synthetic Methodologies

The synthesis of **3-propylcyclopentanone** can be achieved through several established methods in organic chemistry. The two primary approaches involve the alkylation of a pre-formed cyclopentanone enolate and the conjugate addition of a propyl nucleophile to a cyclopentenone precursor.

Synthesis via Alkylation of Cyclopentanone

This classical approach involves the deprotonation of cyclopentanone to form an enolate, which is then alkylated with a propyl halide. The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions.

Reaction Scheme:



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References

- 1. 3-Propylcyclopentanone | C8H14O | CID 14251024 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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